2-Chloro-6-fluoropyridin-3-ol
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Overview
Description
2-Chloro-6-fluoro-3-pyridinol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, specifically at the 2 and 6 positions, respectively, with a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-pyridinol typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the nucleophilic substitution reaction where a chlorine atom is introduced to the pyridine ring followed by fluorination. For instance, 3-bromo-2-nitropyridine can react with potassium fluoride (KF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine, which can then be further chlorinated .
Industrial Production Methods
Industrial production of 2-Chloro-6-fluoro-3-pyridinol often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced fluorinating agents and catalysts to facilitate the introduction of fluorine and chlorine atoms into the pyridine ring. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-pyridinol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 3 position can participate in oxidation and reduction reactions.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chlorine and fluorine may reduce its reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloro-6-fluoro-3-pyridinol include:
Potassium Fluoride (KF): Used for fluorination reactions.
Dimethylformamide (DMF): A solvent that facilitates nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from the reactions of 2-Chloro-6-fluoro-3-pyridinol depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the hydroxyl group to form ketones or alcohols.
Scientific Research Applications
2-Chloro-6-fluoro-3-pyridinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-pyridinol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl group at the 3 position can form hydrogen bonds with target proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-6-fluoro-3-pyridinol include:
2-Fluoro-3-pyridinol: Lacks the chlorine atom but has similar reactivity.
2-Chloro-3-pyridinol: Lacks the fluorine atom but shares similar chemical properties.
3,5,6-Trichloro-2-pyridinol: Contains additional chlorine atoms, which can significantly alter its chemical and biological properties.
Uniqueness
2-Chloro-6-fluoro-3-pyridinol is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the pyridine ring. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3ClFNO |
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Molecular Weight |
147.53 g/mol |
IUPAC Name |
2-chloro-6-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H |
InChI Key |
QIPXLXNJQUAPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)F |
Origin of Product |
United States |
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